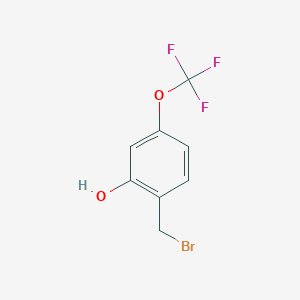
2-(Bromomethyl)-5-(trifluoromethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-5-(trifluoromethoxy)phenol is an organic compound characterized by the presence of a bromomethyl group and a trifluoromethoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-(trifluoromethoxy)phenol typically involves the bromination of 5-(trifluoromethoxy)phenol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production process, making it more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-(trifluoromethoxy)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The phenol group can undergo oxidation to form quinones or other oxidized products.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.
Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Various substituted phenols and ethers.
Oxidation Reactions: Quinones and other oxidized phenolic compounds.
Reduction Reactions: Methyl-substituted phenols.
Scientific Research Applications
2-(Bromomethyl)-5-(trifluoromethoxy)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-(trifluoromethoxy)phenol involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, facilitating its interaction with cellular membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)phenol: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
5-(Trifluoromethoxy)phenol:
2-(Chloromethyl)-5-(trifluoromethoxy)phenol: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.
Uniqueness
2-(Bromomethyl)-5-(trifluoromethoxy)phenol is unique due to the combination of the bromomethyl and trifluoromethoxy groups, which confer distinct chemical properties and potential applications. The presence of both groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial fields.
Properties
Molecular Formula |
C8H6BrF3O2 |
|---|---|
Molecular Weight |
271.03 g/mol |
IUPAC Name |
2-(bromomethyl)-5-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C8H6BrF3O2/c9-4-5-1-2-6(3-7(5)13)14-8(10,11)12/h1-3,13H,4H2 |
InChI Key |
AYOKCXJHQICKOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















